molecular formula C17H12O2 B8602787 4-Phenoxynaphthaldehyde CAS No. 172033-75-9

4-Phenoxynaphthaldehyde

Cat. No.: B8602787
CAS No.: 172033-75-9
M. Wt: 248.27 g/mol
InChI Key: AEMHJSFMLCYAIG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Phenoxynaphthaldehyde (IUPAC: naphthalen-1-yl(phenoxy)acetaldehyde) is an aromatic aldehyde featuring a naphthalene core substituted with a phenoxy group at the 4-position and an aldehyde functional group. Its molecular formula is C₁₇H₁₂O₂, with a molecular weight of 248.28 g/mol. While direct data on its physical properties (e.g., melting point, boiling point) are scarce in the literature, analogous compounds like 4-Phenoxybenzaldehyde (CAS 67-36-7) exhibit a boiling point of 458.2 K under reduced pressure (0.019 bar) .

Synthesis The synthesis of 4-Phenoxynaphthaldehyde likely follows nucleophilic aromatic substitution (SNAr) pathways, similar to methods for 4-Phenoxyphthalonitrile and 4-Phenoxyphthalimide derivatives. For example, sodium phenoxide can react with nitro-substituted naphthaldehydes (e.g., 4-nitronaphthaldehyde) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (60–100°C) . Such methods yield phenoxy-substituted products with moderate to high purity (e.g., 89–97% yields for analogous phthalate esters) .

Applications Phenoxy-substituted aldehydes are versatile intermediates in pharmaceuticals, agrochemicals, and materials science. For instance, 4-(Benzyloxy)naphthalene-2-carbaldehyde (CAS 851077-04-8) is used in drug discovery for its reactivity in forming Schiff bases or heterocyclic compounds .

Properties

CAS No.

172033-75-9

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

4-phenoxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C17H12O2/c18-12-13-10-11-17(16-9-5-4-8-15(13)16)19-14-6-2-1-3-7-14/h1-12H

InChI Key

AEMHJSFMLCYAIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C3=CC=CC=C32)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Applications
4-Phenoxynaphthaldehyde C₁₇H₁₂O₂ 248.28 Not reported Naphthalene, phenoxy, aldehyde Organic synthesis, pharmaceutical intermediates
4-Phenoxybenzaldehyde C₁₃H₁₀O₂ 198.22 67-36-7 Benzene, phenoxy, aldehyde Fragrance synthesis, polymer precursors
4-(Benzyloxy)naphthalene-2-carbaldehyde C₁₈H₁₄O₂ 262.30 851077-04-8 Naphthalene, benzyloxy, aldehyde Drug discovery, fluorescent probes
4-Hydroxyphenylacetaldehyde C₈H₈O₂ 136.15 7339-87-9 Benzene, hydroxy, aldehyde Biochemical assays, flavoring agents

Key Comparisons

Reactivity Electron-Donating Substituents: The phenoxy group in 4-Phenoxynaphthaldehyde is electron-donating, enhancing the electrophilicity of the aldehyde group compared to 4-Hydroxyphenylacetaldehyde, where the hydroxy group may participate in intramolecular hydrogen bonding, reducing reactivity .

Thermal Stability Phenoxy-substituted aldehydes generally exhibit moderate thermal stability. For example, 4-Phenoxybenzaldehyde degrades above 458 K under reduced pressure, while benzyloxy derivatives (e.g., 4-(Benzyloxy)naphthalene-2-carbaldehyde) may decompose at higher temperatures due to the bulky benzyl group .

Applications Pharmaceuticals: 4-Phenoxynaphthaldehyde’s naphthalene core is advantageous for designing lipophilic drugs, whereas 4-Hydroxyphenylacetaldehyde is more suited for hydrophilic applications . Material Science: Phenoxy-substituted aldehydes serve as crosslinking agents in polymers, with naphthalene derivatives offering enhanced rigidity compared to benzene-based analogs .

Research Findings

  • Synthetic Efficiency: Reactions involving sodium phenoxide and nitro-substituted precursors in DMSO achieve yields >90% for phenoxyphthalimides, suggesting similar efficiency for 4-Phenoxynaphthaldehyde synthesis .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the naphthalene ring can further increase aldehyde reactivity, enabling selective functionalization .

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